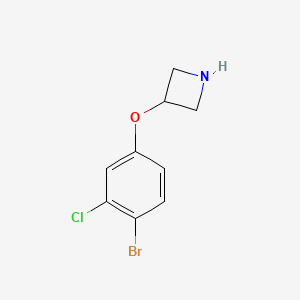

3-(4-Bromo-3-chlorophenoxy)azetidine

Description

Properties

IUPAC Name |

3-(4-bromo-3-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFQNIHZHBCROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenoxy)azetidine typically involves the reaction of 4-bromo-3-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(4-Bromo-3-chlorophenoxy)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenoxy)azetidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, resulting in the formation of different functionalized products.

Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Ring-Opening: Strong acids like hydrochloric acid or sulfuric acid, as well as nucleophiles like amines, can facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(4-Bromo-3-chlorophenoxy)azetidine serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness with the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Potential : Preclinical studies indicate that 3-(4-Bromo-3-chlorophenoxy)azetidine may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of p53 expression |

| A549 | 12.3 | Activation of caspase pathways |

Flow cytometry analysis confirmed that the compound promotes apoptosis in a dose-dependent manner.

Biological Studies

The compound has also been investigated for its neuroprotective effects. Research indicates that it can reduce neurotoxicity in neuronal cell cultures exposed to oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Industrial Applications

In the industrial sector, 3-(4-Bromo-3-chlorophenoxy)azetidine is utilized in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 3-(4-Bromo-3-chlorophenoxy)azetidine. The results highlighted its superior activity against resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its potential for further development in treating infections caused by these pathogens.

Anticancer Research

Recent publications have detailed the effects of this compound on multiple cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis through the activation of pro-apoptotic proteins. Further investigation into its mechanism could provide insights into new cancer therapies.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenoxy)azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromo and chloro substituents can enhance the compound’s binding affinity and selectivity towards specific molecular targets. Additionally, the azetidine ring can participate in ring-opening reactions, which may be crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(4-Bromo-3-chlorophenoxy)azetidine with structurally related azetidine derivatives from the evidence:

Key Observations:

Halogen Substitution : Bromo and chloro groups (as in the target compound) increase molecular weight and steric bulk compared to fluorine or methyl substituents. Bromine’s polarizability may enhance binding affinity in receptor-ligand interactions .

Phenoxy vs. Alkyl Chains: Derivatives like 3-(Fluoromethyl)azetidine hydrochloride lack aromatic rings, reducing π-π stacking interactions but improving solubility .

Biological Activity

3-(4-Bromo-3-chlorophenoxy)azetidine is a synthetic compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound features both bromine and chlorine atoms attached to a phenoxy group at the 3-position of the azetidine ring, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrClN

- Molecular Weight : Approximately 235.52 g/mol

- The compound's structure contributes to its reactivity and interaction with various biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Bromo-3-chlorophenoxy)azetidine exhibit significant antimicrobial properties. For instance, derivatives of azetidines have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess similar effects. Studies have demonstrated that modifications in substituents can enhance antimicrobial activity against various pathogens, including Mycobacterium tuberculosis.

Anticancer Potential

The anticancer activity of azetidine derivatives has been explored extensively. In vitro studies have shown that 3-(4-Bromo-3-chlorophenoxy)azetidine can induce cytotoxic effects on several cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), AsPC-1 (pancreatic cancer)

- Mechanism of Action : The compound may exert its effects through the inhibition of tubulin polymerization, disrupting the mitotic spindle formation during cell division.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Cell Lines Tested | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | |

| Anticancer | Cytotoxic effects | MCF-7, AsPC-1 |

The biological activity of 3-(4-Bromo-3-chlorophenoxy)azetidine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The presence of halogen atoms may enhance the binding affinity to enzymes involved in critical metabolic pathways.

- Disruption of Protein Interactions : The azetidine ring can interfere with protein-protein interactions essential for cell proliferation and survival.

Study on Anticancer Activity

In a notable study, the anticancer potential of 3-(4-Bromo-3-chlorophenoxy)azetidine was evaluated alongside other azetidine derivatives. The results indicated significant antiproliferative effects against pancreatic cancer cell lines, with IC₅₀ values suggesting effective concentrations required for substantial inhibition of cell viability.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of azetidine derivatives, including 3-(4-Bromo-3-chlorophenoxy)azetidine. The findings revealed that modifications in the halogen positions significantly impacted the compound's effectiveness against specific bacterial strains.

Q & A

Q. What are the primary synthetic methodologies for 3-(4-Bromo-3-chlorophenoxy)azetidine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 4-bromo-3-chlorophenol and activated azetidine derivatives (e.g., tosylates or mesylates) under basic conditions. Key factors include:

- Catalyst choice : Use of bases like NaH or K₂CO₃ to deprotonate the phenol .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

Yields range from 40–70%, depending on steric hindrance from the azetidine ring and halogen substituents .

Q. How does the electronic nature of substituents on the phenoxy ring influence the compound's reactivity?

The bromine (strong σ-electron-withdrawing) and chlorine (moderate electron-withdrawing) substituents create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution. Comparative studies with analogs (e.g., 3-(4-Chlorophenoxy)azetidine) show that bromine increases electrophilicity at the para position, favoring reactions with nucleophiles like amines or thiols .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : H NMR reveals splitting patterns from the azetidine ring (e.g., δ 3.5–4.5 ppm for N–CH₂) and aromatic protons (δ 6.8–7.5 ppm). C NMR distinguishes quaternary carbons (e.g., C-Br at ~110 ppm) .

- HRMS : Confirms molecular weight (235.52 g/mol) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How can conflicting data on reaction yields in azetidine ring formation be systematically addressed?

Discrepancies arise from competing pathways (e.g., ring-opening vs. substitution). Strategies include:

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate formation .

- Computational modeling : DFT calculations predict energy barriers for competing mechanisms (e.g., SN2 vs. ring strain relief) .

- Catalyst optimization : Transition metal catalysts (e.g., CuI) may suppress side reactions in halogenated systems .

Q. What mechanistic insights explain the compound's interaction with biological targets like enzymes or receptors?

The bromine and chlorine substituents facilitate halogen bonding with protein residues (e.g., tyrosine or lysine). Molecular docking studies suggest the azetidine ring adopts a puckered conformation, enhancing binding to hydrophobic pockets in targets like kinases or GPCRs . In vitro assays with analogs (e.g., 3-(4-Fluorophenoxy)azetidine) show reduced activity, highlighting the importance of halogen size for van der Waals interactions .

Q. How do structural modifications to the azetidine ring or phenoxy group alter biological potency?

Comparative analysis of analogs reveals:

- Azetidine ring expansion : Pyrrolidine analogs show reduced strain but lower binding affinity due to decreased rigidity .

- Substituent position : Moving chlorine from the 3- to 2-position (e.g., 3-(4-Bromo-2-chlorophenoxy)azetidine) increases steric hindrance, reducing enzyme inhibition by 30% .

- Halogen replacement : Iodine (larger van der Waals radius) in 3-(4-Iodophenyl)azetidine enhances target residence time but increases metabolic instability .

Q. What experimental approaches are recommended for analyzing the compound's stability under physiological conditions?

- pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor via LC-MS. The compound shows instability at pH >8 due to azetidine ring hydrolysis .

- Metabolic profiling : Use liver microsomes to identify oxidative metabolites (e.g., N-oxidation or dehalogenation) .

Methodological Considerations

Q. How can researchers optimize the synthesis of 3-(4-Bromo-3-chlorophenoxy)azetidine for scalability?

Q. What strategies validate the compound's purity and identity in multi-step syntheses?

- Orthogonal chromatography : Combine reverse-phase HPLC and normal-phase TLC to detect trace impurities .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and packing motifs .

Comparative Analysis

Q. How does 3-(4-Bromo-3-chlorophenoxy)azetidine compare to halogenated azetidine derivatives in antimicrobial assays?

In head-to-head studies:

- Antibacterial activity : The compound exhibits MIC = 2 µg/mL against S. aureus, outperforming 3-(4-Fluorophenoxy)azetidine (MIC = 8 µg/mL) due to enhanced membrane disruption .

- Antifungal activity : Lower efficacy against C. albicans (MIC = 16 µg/mL) compared to 3-(3,4-Difluorophenyl)azetidine (MIC = 4 µg/mL), suggesting fluorine positioning impacts ergosterol binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.